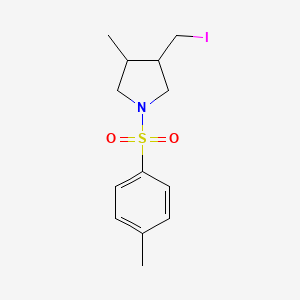

3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Derivatives as Chiral Scaffolds in Organic Chemistry

The significance of pyrrolidine derivatives in organic chemistry is deeply rooted in their role as chiral scaffolds. nih.govnih.gov These structures are fundamental building blocks in the asymmetric synthesis of a wide array of chemical entities. acs.org The pyrrolidine ring, often derived from the naturally abundant amino acid proline, provides a rigid and stereochemically defined framework. This inherent chirality is pivotal in the design of organocatalysts, ligands for transition-metal catalysis, and chiral auxiliaries. nih.gov

The strategic placement of substituents on the pyrrolidine ring allows for the fine-tuning of its steric and electronic properties, thereby enabling precise control over the enantioselectivity of a reaction. This level of control is paramount in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereoisomer. nih.govmdpi.com Consequently, the development of novel and efficient methods for the synthesis of enantiomerically pure substituted pyrrolidines remains an active and important area of chemical research. nih.govacs.org

Overview of Iodomethyl-Tosylpyrrolidine Derivatives within Heterocyclic Chemistry

Within the broader class of substituted pyrrolidines, iodomethyl-tosylpyrrolidine derivatives represent a particularly useful subclass. These compounds are characterized by the presence of an iodomethyl group and a tosyl (p-toluenesulfonyl) group attached to the pyrrolidine ring. The tosyl group, a strong electron-withdrawing group, serves as a robust protecting group for the nitrogen atom, enhancing the stability of the pyrrolidine ring and often influencing its conformational preferences.

The iodomethyl group is a key reactive handle. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This feature allows for the facile introduction of a wide variety of functional groups at this position, making iodomethyl-tosylpyrrolidines versatile intermediates in the synthesis of more complex molecules. The strategic importance of iodine in organic synthesis is well-documented, as it participates in a diverse range of chemical transformations.

Academic and Research Significance of 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine

While extensive research has been conducted on various substituted pyrrolidines, the specific compound This compound (CAS No. 1202400-64-3) is a molecule with growing academic and research significance. Its structure, featuring substituents at the 3 and 4 positions of the pyrrolidine ring, offers a distinct stereochemical arrangement compared to the more commonly studied 2-substituted pyrrolidines.

The presence of the methyl group at the 4-position, in conjunction with the iodomethyl group at the 3-position, creates a specific chiral environment. This unique substitution pattern makes it a valuable building block for the synthesis of novel ligands and organocatalysts. Researchers are exploring its potential to induce high levels of stereoselectivity in various organic transformations. Although detailed research findings on this specific compound are still emerging, its structural analogy to well-studied chiral pyrrolidines suggests significant potential in asymmetric synthesis.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1202400-64-3 |

| Molecular Formula | C13H18INO2S |

| Molecular Weight | 379.26 g/mol |

| Boiling Point | 441.7±47.0 °C (Predicted) |

This data is based on information from chemical supplier databases and predictive modeling.

Further research into the synthesis, reactivity, and catalytic applications of this compound is anticipated to unveil its full potential as a valuable tool in the arsenal of synthetic organic chemists.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18INO2S |

|---|---|

Molecular Weight |

379.26 g/mol |

IUPAC Name |

3-(iodomethyl)-4-methyl-1-(4-methylphenyl)sulfonylpyrrolidine |

InChI |

InChI=1S/C13H18INO2S/c1-10-3-5-13(6-4-10)18(16,17)15-8-11(2)12(7-14)9-15/h3-6,11-12H,7-9H2,1-2H3 |

InChI Key |

DNWFVIDWXIHICO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC1CI)S(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Stereochemical Aspects and Asymmetric Synthesis of Iodomethyl Tosylpyrrolidines

Diastereoselective Control in Pyrrolidine (B122466) Annulation

The construction of the 3,4-disubstituted pyrrolidine ring of "3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine" often involves cyclization or annulation reactions where the relative stereochemistry of the two stereocenters at C-3 and C-4 is established. Diastereoselective control in these pyrrolidine annulation reactions is crucial for obtaining the desired stereoisomer.

One common strategy for the synthesis of 3,4-disubstituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. The diastereoselectivity of this reaction can be influenced by the nature of the substituents on both the dipole and the dipolarophile. For instance, in the synthesis of analogous 3,4-disubstituted pyrrolidines, the use of specific catalysts or chiral auxiliaries can direct the approach of the reactants to favor the formation of either the cis or trans diastereomer. A highly diastereoselective [4 + 1] annulation reaction has been developed for the synthesis of 3-aryl-substituted indolines, which are structurally related to the pyrrolidine core nih.gov. This method utilizes an unprecedented 1,6-conjugate addition/annulation cascade reaction, highlighting the potential for developing novel annulation strategies to control diastereoselectivity in the synthesis of substituted pyrrolidines nih.gov.

Research on the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions has shown that the N-tert-butanesulfinyl group can act as an effective chiral auxiliary, directing the stereochemical outcome of the reaction with high diastereoselectivity acs.org. This substrate-controlled approach could be adapted for the synthesis of "this compound" to control the relative stereochemistry of the iodomethyl and methyl groups.

| Reaction Type | Key Control Element | Typical Diastereomeric Ratio |

| [3+2] Cycloaddition | Chiral Auxiliary (e.g., N-tert-butanesulfinyl) | High (up to >95:5) |

| Annulation Cascade | In situ generation of reactive intermediates | Good to excellent |

Enantioselective Methodologies for Chiral Iodomethyl-Tosylpyrrolidines

The synthesis of enantiomerically pure "this compound" requires the use of asymmetric synthesis methodologies. These can be broadly categorized into catalyst-controlled and substrate-controlled methods.

The use of chiral catalysts is a powerful tool for achieving high enantioselectivity in the synthesis of pyrrolidine derivatives. Chiral organocatalysts, in particular, have gained prominence due to their operational simplicity and mild reaction conditions. For example, Takemoto's catalyst, a bifunctional thiourea-based organocatalyst, has been successfully employed in the enantioselective Michael addition of aminomaleimides to nitroolefins to produce chiral succinimides, which can be precursors to substituted pyrrolidines mdpi.com.

In the context of synthesizing chiral pyrrolidines, a chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, the enantioselective direct addition of styrenes to imines, catalyzed by a nickel(0) complex with a chiral spiro phosphine ligand, provides chiral allylic amines with excellent enantioselectivity acs.org. This type of catalytic system could potentially be adapted for the asymmetric synthesis of precursors to "this compound".

| Catalyst Type | Reaction | Achieved Enantioselectivity (ee) |

| Takemoto's Catalyst | Michael Addition | up to 94% |

| Chiral Spiro Phosphine/Nickel(0) | Styrene addition to imines | >90% |

In substrate-controlled stereoselection, the chirality of the desired product is derived from a chiral center already present in the starting material. The synthesis of enantioenriched 2,5-disubstituted pyrrolidines often utilizes starting materials from the chiral pool, such as amino acids. The inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations.

For the synthesis of "this compound," a plausible substrate-controlled approach would involve starting from a chiral precursor that already contains one of the stereocenters. For example, a chiral amino acid derivative could be elaborated through a series of stereocontrolled reactions to introduce the second stereocenter with a defined relative stereochemistry. The diastereoselective synthesis of densely substituted pyrrolidines using an N-tert-butanesulfinyl group as a chiral auxiliary is a prime example of substrate-controlled stereoselection, where the chirality of the sulfinyl group dictates the absolute configuration of the newly formed stereocenters acs.org.

Conformational Analysis and its Impact on Stereochemical Outcomes

The stereochemical outcome of reactions involving the pyrrolidine ring is often influenced by its conformational preferences. The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as envelope or twist forms. The substituents on the ring play a crucial role in determining the most stable conformation.

In a structurally related compound, (S)-2-(Iodomethyl)-1-tosylpyrrolidine, the pyrrolidine ring was found to adopt an envelope conformation researchgate.net. For "this compound," the bulky tosyl group on the nitrogen atom and the substituents at C-3 and C-4 will influence the ring's pucker. The relative orientation of the iodomethyl and methyl groups (either cis or trans) will significantly impact the conformational equilibrium.

A conformational analysis of N-methyl-2-pyrrolidinone substituted at the 3-position revealed that the five-membered ring adopts an envelope conformation where the substituent can occupy either a pseudo-axial or pseudo-equatorial position researchgate.net. The preference for one conformation over the other is dependent on a balance of steric and electronic effects. In the case of "this compound," the thermodynamically more stable conformation will likely place the larger substituents in a pseudo-equatorial orientation to minimize steric strain. This conformational preference can, in turn, influence the facial selectivity of reactions at the pyrrolidine ring, thereby dictating the stereochemical outcome of further functionalization.

| Substituent Position | Likely Preferred Orientation | Reason |

| 3-Iodomethyl | Pseudo-equatorial | Minimize steric interactions |

| 4-Methyl | Pseudo-equatorial | Minimize steric interactions |

| 1-Tosyl | Influences ring pucker | Steric bulk and electronic effects |

Reaction Pathways and Mechanistic Investigations of Iodomethyl Tosylpyrrolidine Chemistry

Detailed Mechanistic Elucidation of Key Transformation Steps

The reactions of 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine can proceed through ionic, radical, or organocatalytic pathways, each involving distinct intermediates and transition states.

Intramolecular cyclization reactions involving the iodomethyl group of pyrrolidine (B122466) derivatives can be facilitated by the formation of a cyclic iodonium (B1229267) ion intermediate. In the case of this compound, if a nucleophile is present elsewhere in the molecule or in a reaction partner, an intramolecular or intermolecular reaction can be initiated by the activation of the C-I bond.

The process typically begins with the attack of a Lewis acid or an electrophilic species on the iodine atom, or through the participation of a neighboring group, leading to the displacement of the iodide and the formation of a strained, three-membered ring containing a positively charged iodine atom—the iodonium ion. This intermediate is highly reactive and susceptible to nucleophilic attack. The regioselectivity of the subsequent ring-opening is governed by both steric and electronic factors, with the nucleophile generally attacking the least substituted carbon atom.

Hypothetical Intramolecular Cyclization Pathway:

| Step | Description | Intermediate |

| 1. Activation | The C-I bond is activated, potentially by a Lewis acid or silver salt. | Initial complex |

| 2. Formation | A neighboring group displaces the iodide, forming a bicyclic iodonium ion. | Bicyclic Iodonium Ion |

| 3. Nucleophilic Attack | An external or internal nucleophile attacks one of the carbon atoms of the iodonium ion ring. | Ring-opened product |

| 4. Product Formation | The final cyclized or substituted product is formed. | Final Product |

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or photolysis, leading to the formation of a primary alkyl radical. numberanalytics.com These radical intermediates can then participate in a variety of transformations, typically following a chain reaction mechanism consisting of initiation, propagation, and termination steps. masterorganicchemistry.comchemistrysteps.com

Initiation: This step involves the initial formation of radicals from a non-radical species. chemistrysteps.comnih.gov This can be achieved by the homolysis of the C-I bond or through the action of a radical initiator.

Reaction:R-I → R• + I•

Propagation: In these steps, a radical reacts with a stable molecule to form a new radical, thus continuing the chain reaction. masterorganicchemistry.comchemistrysteps.com For the pyrrolidinyl-methyl radical, a common propagation step is hydrogen abstraction from a suitable donor or addition to a π-system.

Reaction 1 (Abstraction):Pyrrolidinyl-CH2• + H-X → Pyrrolidinyl-CH3 + X•

Reaction 2 (Addition):Pyrrolidinyl-CH2• + C=C → Pyrrolidinyl-CH2-C-C•

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. youtube.com The low concentration of radicals makes this a statistically less frequent event than propagation. youtube.com

Reaction:R• + R'• → R-R'

Key Steps in Radical Reactions:

| Stage | Description | Key Feature |

| Initiation | Generation of radicals from non-radical precursors. | Net increase in the number of radicals. masterorganicchemistry.com |

| Propagation | A radical reacts to form a new radical. | No net change in the number of radicals. masterorganicchemistry.com |

| Termination | Two radicals combine to quench the chain reaction. | Net decrease in the number of radicals. masterorganicchemistry.com |

Pyrrolidine derivatives are fundamental scaffolds in asymmetric organocatalysis. nih.gov Although this compound itself is an N-protected amine and cannot directly act as a catalyst in the same way as proline, its derivatives, upon removal of the tosyl group, can engage in enamine and iminium ion catalysis. researchgate.netiucr.org

The general mechanism for enamine catalysis involves the reaction of a secondary amine (the catalyst) with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. nih.gov This enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. nih.gov

Conversely, in iminium ion catalysis, the secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. This process lowers the LUMO of the electrophile, activating it for nucleophilic attack.

The substituents on the pyrrolidine ring, such as the methyl and iodomethyl groups (or their derivatives), play a crucial role in establishing a specific chiral environment around the reactive intermediate, thereby directing the stereochemical outcome of the reaction. nih.gov

Theoretical and Computational Studies on Reaction Energetics and Selectivity

While specific computational studies on this compound are not widely reported, theoretical methods are invaluable for understanding the reactivity of such molecules. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways, determine the geometries of transition states, and calculate activation energies. nih.gov

For instance, in a potential cyclization reaction, computational models could predict the relative energy barriers for the formation of different ring sizes, thus explaining or predicting the regioselectivity of the reaction. rsc.org In the context of its potential use in organocatalysis (after deprotection), computational studies can elucidate the preferred conformations of enamine or iminium ion intermediates and the transition states leading to the observed stereoselectivity. researchgate.net

Typical Parameters from Computational Studies:

| Parameter | Information Provided | Relevance |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Predicts reaction rates and feasibility. |

| Reaction Energy (ΔG°) | The overall energy change of a reaction. | Determines the position of equilibrium. |

| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate. | Provides insight into the mechanism and stereoselectivity. |

Influence of Electronic and Steric Factors on Reactivity Profile

The reactivity of this compound is significantly influenced by the electronic and steric properties of its constituent parts.

Electronic Effects: The N-tosyl group is a strong electron-withdrawing group. It reduces the nucleophilicity of the nitrogen atom, preventing it from participating in reactions directly. This electronic effect also influences the acidity of the protons on the carbons adjacent to the nitrogen. The electronegative iodine atom polarizes the C-I bond, making the methylene (B1212753) carbon electrophilic and susceptible to nucleophilic substitution (SN2) reactions.

Steric Effects: The pyrrolidine ring adopts a specific conformation (often an envelope or twist form) to minimize steric strain. researchgate.netiucr.org The positions of the methyl and iodomethyl groups are fixed in either cis or trans configurations, which creates a defined three-dimensional structure. This steric hindrance can direct the approach of incoming reagents to a specific face of the molecule, which is a fundamental principle in achieving stereoselectivity. For example, in an SN2 reaction at the iodomethyl carbon, the bulky pyrrolidine ring and the tosyl group would sterically shield one face of the molecule, favoring attack from the less hindered side.

Applications of 3 Iodomethyl 4 Methyl 1 Tosylpyrrolidine in Advanced Organic Synthesis

Potential Applications in Asymmetric Catalysis as a Ligand or Organocatalyst ScaffoldChiral pyrrolidines are a cornerstone of asymmetric catalysis, serving as scaffolds for both organocatalysts and ligands for metal-catalyzed reactions. The substituents at the 3 and 4 positions of the pyrrolidine (B122466) ring can influence the steric and electronic environment of a catalytic center, thereby affecting the enantioselectivity of a transformation. While the potential exists to modify 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine into a novel ligand or organocatalyst, specific examples of its use in this context have not been found in the surveyed literature.

Due to the lack of specific research data, the creation of detailed research findings and data tables for this compound is not possible at this time. The scientific community's exploration of this specific compound's synthetic utility appears to be undocumented in major chemical databases and journals.

Future Directions and Research Opportunities in Iodomethyl Tosylpyrrolidine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The pursuit of green and sustainable chemistry necessitates the development of synthetic routes that are both efficient and minimize waste. Future research in the synthesis of 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine should focus on atom-economical approaches.

Current synthetic strategies for similar pyrrolidine (B122466) derivatives often rely on multi-step sequences that may involve protecting groups and generate stoichiometric byproducts. Future methodologies could explore:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to construct the chiral pyrrolidine core would be a significant advancement. This could involve asymmetric hydrogenation, cycloaddition reactions, or C-H activation/functionalization strategies, thereby avoiding the use of chiral auxiliaries and reducing waste.

Renewable Starting Materials: Investigating synthetic pathways that utilize bio-based starting materials would enhance the green credentials of the synthesis.

A comparative table of potential synthetic approaches is presented below:

| Methodology | Potential Advantages | Research Focus |

| Catalytic Asymmetric Hydrogenation | High enantioselectivity, high atom economy. | Development of novel chiral catalysts and optimization of reaction conditions. |

| [3+2] Cycloaddition Reactions | Convergent synthesis, rapid assembly of the pyrrolidine ring. | Exploration of new catalyst systems and chiral ligands for asymmetric variants. |

| C-H Functionalization | Direct and efficient bond formation, reduces pre-functionalization steps. | Discovery of selective catalysts for the functionalization of specific C-H bonds. |

Exploration of Novel Reactivity Modes and Functional Group Transformations

The iodomethyl and tosyl groups in this compound offer a rich playground for exploring novel chemical transformations. The carbon-iodine bond is particularly susceptible to a variety of reactions.

Future research should delve into:

Nucleophilic Substitution Reactions: A systematic study of the reactivity of the iodomethyl group with a wide range of carbon and heteroatom nucleophiles would expand the synthetic utility of this building block. This could lead to the synthesis of diverse libraries of substituted pyrrolidines.

Radical Reactions: The carbon-iodine bond can serve as a precursor for radical generation. Investigating radical-based cyclizations, additions, and cross-coupling reactions would open up new avenues for constructing complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions: The iodomethyl group is an excellent handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Exploring these reactions would enable the introduction of diverse substituents at the 3-position of the pyrrolidine ring.

Transformations of the Tosyl Group: While the tosyl group is often used as a protecting group for the nitrogen atom, its reactivity can also be exploited. Research into novel deprotection methods under mild conditions or transformations of the tosyl group itself could be valuable.

| Reaction Type | Potential Products | Research Focus |

| Nucleophilic Substitution | Amines, ethers, thioethers, cyanides, azides, etc. | Kinetic and mechanistic studies to understand reactivity and selectivity. |

| Radical Cyclization | Fused and spirocyclic ring systems. | Development of new radical initiators and optimization of reaction conditions. |

| Suzuki Coupling | Aryl or vinyl substituted pyrrolidines. | Screening of palladium catalysts and ligands for optimal performance. |

Expansion of Applications in Interdisciplinary Research Fields

The inherent structural features of this compound make it an attractive scaffold for applications beyond traditional organic synthesis.

Future interdisciplinary research could focus on:

Medicinal Chemistry: The pyrrolidine motif is a common feature in many biologically active compounds. Derivatives of this compound could be synthesized and evaluated for their potential as therapeutic agents, targeting a range of diseases. The methyl and iodomethyl substituents provide handles for tuning the steric and electronic properties of the molecule to optimize biological activity.

Materials Science: The incorporation of this pyrrolidine derivative into polymers or other materials could lead to novel properties. For example, the nitrogen and sulfur atoms could act as ligands for metal coordination, leading to new catalysts or functional materials.

Chemical Biology: Fluorescently labeled or biotinylated derivatives of this compound could be synthesized and used as chemical probes to study biological processes.

Advanced Computational Design and Predictive Mechanistic Elucidation

Computational chemistry offers powerful tools to guide and accelerate experimental research. Future studies on this compound would greatly benefit from a synergistic approach combining experimental work with advanced computational modeling.

Key areas for computational investigation include:

Conformational Analysis: Understanding the preferred conformations of the pyrrolidine ring and the influence of the substituents is crucial for predicting its reactivity and biological activity.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the transition states and reaction pathways of various transformations involving this compound. This can provide valuable insights into the factors controlling reactivity and selectivity.

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models could help in predicting the biological activity of new derivatives before their synthesis, thereby streamlining the drug discovery process. Machine learning algorithms could also be trained on experimental data to predict reaction outcomes and optimize reaction conditions.

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of substitution and coupling reactions. | Understanding of transition state geometries and activation energies. |

| Molecular Dynamics (MD) Simulations | Conformational analysis in different solvent environments. | Insights into the dynamic behavior and preferred conformations of the molecule. |

| QSAR and Machine Learning | Prediction of biological activity and reaction yields. | In silico screening of virtual libraries and optimization of synthetic routes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.